1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a piperidine ring with hydroxyl and carboxylic acid functional groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the piperidine nitrogen with the Fmoc group, followed by the introduction of hydroxyl groups at the 4 and 5 positions of the piperidine ring. The carboxylic acid group is then introduced through a series of oxidation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like piperidine for Fmoc deprotection. .
Scientific Research Applications
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, allowing the compound to act as a precursor for various functionalized derivatives. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for target molecules. These interactions are crucial in the compound’s role as an enzyme inhibitor or receptor modulator .
Comparison with Similar Compounds
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid: This compound lacks the hydroxyl groups, making it less versatile in certain chemical reactions.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These compounds are used in peptide synthesis but differ in their functional groups and reactivity.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound includes a methoxy group and is used in the synthesis of unnatural amino acids.
The unique combination of functional groups in this compound makes it a valuable compound for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c23-18-10-22(9-16(19(18)24)20(25)26)21(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-19,23-24H,9-11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBLMKNWSBNVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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